molecular formula C15H15BrN2O5 B11688774 5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11688774
M. Wt: 383.19 g/mol
InChI Key: KOUGRUHKYJNMNL-UHFFFAOYSA-N
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Description

5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a diazinane ring and brominated ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromo group into the ethoxyphenyl ring.

    Formation of the Diazinane Ring: Cyclization reactions to form the diazinane ring.

    Condensation: Condensation of the brominated ethoxyphenyl derivative with the diazinane ring to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups.

    Reduction: Reduction reactions may target the diazinane ring or the brominated phenyl group.

    Substitution: The bromine atom in the ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are of interest for their potential therapeutic properties. They may be explored as candidates for drug development, particularly in the treatment of diseases where brominated phenyl derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The brominated phenyl group may interact with enzymes or receptors, altering their activity. The diazinane ring can also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(2-CHLOROETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-{[4-(2-FLUOROETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-{[4-(2-IODOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its brominated ethoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H15BrN2O5

Molecular Weight

383.19 g/mol

IUPAC Name

5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H15BrN2O5/c1-2-22-12-8-9(3-4-11(12)23-6-5-16)7-10-13(19)17-15(21)18-14(10)20/h3-4,7-8H,2,5-6H2,1H3,(H2,17,18,19,20,21)

InChI Key

KOUGRUHKYJNMNL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCBr

Origin of Product

United States

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